N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)25-14-4-2-1-3-13(14)15(23)21-11-9-20-22(10-11)12-5-7-24-8-6-12/h1-4,9-10,12H,5-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNNUFRKQKIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the key intermediates
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Oxane Ring: The oxane ring can be introduced by reacting the pyrazole intermediate with a suitable oxane precursor, such as tetrahydropyranyl chloride, under basic conditions.
Formation of Trifluoromethoxybenzamide: The final step involves the coupling of the oxane-pyrazole intermediate with 2-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science:
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Solubility : The oxan-4-yl group in the target compound and enhances solubility compared to cyclopentyl () or methyl groups (), which are more lipophilic.
- Heterocyclic Diversity : Thiophene () and pyridine () substituents introduce aromaticity and hydrogen-bonding capabilities, which are absent in the target compound.
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research findings regarding its biological activity, including antifungal properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound is characterized by the following structural formula:
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrazol-benzamide compounds exhibit significant antifungal properties. For instance, a related compound, 5IIc , showed promising results against various fungal strains, which may indicate similar potential for this compound.
| Fungal Strain | EC50 (mg/L) | Control EC50 (mg/L) |
|---|---|---|
| Sclerotinia sclerotiorum | 0.20 | Fluxapyroxad: 0.12 |
| Valsa mali | 3.68 | Fluxapyroxad: 12.67 |
These findings suggest that this compound could be effective in treating fungal infections, potentially offering an alternative to existing antifungal agents.
Molecular docking studies have been employed to elucidate the mechanism through which this compound exerts its antifungal effects. It is hypothesized that the compound interacts with key amino acids in target proteins such as succinate dehydrogenase (SDH), which plays a critical role in the fungal metabolic pathway.
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the trifluoromethoxy group is particularly noteworthy as it may contribute to increased lipophilicity and improved binding affinity to biological targets.
Case Studies
A case study involving a closely related pyrazole-benzamide derivative demonstrated significant in vivo efficacy against Sclerotinia sclerotiorum, achieving an inhibitory rate of 97.1% at a concentration of 50 mg/L. This underscores the potential therapeutic applications of compounds within this chemical class.
Q & A
Basic: What are the optimal synthetic routes for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide?
The compound can be synthesized via a multi-step approach involving amide bond formation. A representative method includes:
- Step 1 : React 1-(oxan-4-yl)-1H-pyrazol-4-amine with 2-(trifluoromethoxy)benzoyl chloride in anhydrous acetonitrile under nitrogen atmosphere.
- Step 2 : Use potassium carbonate (K₂CO₃) as a base to neutralize HCl generated during the reaction .
- Step 3 : Stir the mixture at room temperature with a Teflon-coated egg-shaped stir bar for 12–24 hours .
- Scale considerations : Reactions at 125 mmol scale have been reported, requiring rigorous hazard analysis for reagent handling .
Basic: How can this compound be purified and characterized post-synthesis?
- Purification : After quenching with 10% NaHCO₃, extract the crude product using dichloromethane. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .
- Characterization : Confirm structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtained). Intermolecular hydrogen bonds (e.g., N–H⋯N) can stabilize crystal packing .
Basic: What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Use fluorescence-based assays to study interactions with target enzymes (e.g., kinases, oxidoreductases) at varying concentrations (1–100 µM) .
- Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled substrates) to determine IC₅₀ values .
- Cellular viability : MTT or ATP-luciferase assays in cell lines relevant to the hypothesized therapeutic area (e.g., cancer, fibrosis) .
Advanced: How to optimize reaction conditions for scale-up synthesis?
- Solvent selection : Replace acetonitrile with DMF or THF for improved solubility of intermediates .
- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions involving heterocyclic amines.
- Process safety : Use trichloroisocyanuric acid (TCICA) as a safer alternative to toxic chlorinating agents .
- Automation : Implement continuous flow chemistry for hazardous steps (e.g., acyl chloride formation) .
Advanced: How to design in vivo studies for assessing therapeutic potential?
- Model selection : Use dimethylnitrosamine (DMN)-induced liver fibrosis in rats to evaluate antifibrotic activity. Dose orally at 1–10 mg/kg twice daily .
- Endpoint analysis : Quantify collagen IA1 mRNA via qPCR or immunohistochemistry. Compare with TGF-β inhibitors (e.g., GW788388) as positive controls .
- Pharmacokinetics : Monitor plasma concentrations using LC-MS/MS to assess bioavailability and metabolic stability influenced by the trifluoromethoxy group .
Advanced: How to resolve contradictions in reported biological activity across studies?
- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. primary hepatocytes) and incubation times.
- Target specificity : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions (e.g., ALK5 vs. unrelated kinases) .
- Data normalization : Express activity as % inhibition relative to vehicle and positive controls to mitigate inter-lab variability .
Advanced: What computational methods predict structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to model interactions between the pyrazole-oxane moiety and ATP-binding pockets (e.g., ALK5) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., trifluoromethoxy group’s electron-withdrawing effects) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F) in crystal structures to guide solubility optimization .
Advanced: How to assess metabolic stability and degradation pathways?
- In vitro assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS.
- Metabolite ID : Use high-resolution MS/MS to identify oxidative metabolites (e.g., hydroxylation at the pyrazole ring) .
- Stability enhancement : Introduce deuterium at metabolically labile sites or modify the oxane ring to reduce CYP450-mediated oxidation .
Advanced: What crystallographic techniques confirm its molecular conformation?
- X-ray diffraction : Grow crystals via slow evaporation from methanol. Resolve structures at 1.0 Å resolution using synchrotron radiation .
- Hydrogen bonding : Identify classical (N–H⋯N) and non-classical (C–H⋯O/F) interactions that stabilize dimeric or polymeric arrangements .
- Software tools : Refine structures with SHELXL and visualize packing motifs using CrystalExplorer .
Advanced: How to design analogues for improved potency?
- Substitution strategy : Replace the oxane ring with piperidine or morpholine to modulate lipophilicity (clogP).
- Bioisosteres : Substitute trifluoromethoxy with pentafluorosulfanyl (SF₅) for enhanced metabolic stability .
- SAR libraries : Synthesize derivatives with varied pyrazole substituents (e.g., methyl, nitro) and screen against target panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
